molecular formula C15H18BNO2S2 B6310098 2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 2096336-93-3

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B6310098
CAS No.: 2096336-93-3
M. Wt: 319.3 g/mol
InChI Key: WCKLRVUZRYXHKY-UHFFFAOYSA-N
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Description

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a phenylthio group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol and a suitable leaving group on the thiazole ring.

    Boronate Ester Formation: The boronate ester is formed by reacting the thiazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: It is explored for its potential biological activities and as a precursor in the synthesis of pharmaceutical compounds.

    Catalysis: The boronate ester group is utilized in various catalytic processes, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its application:

    In Catalysis: The boronate ester group facilitates the formation of carbon-carbon bonds in cross-coupling reactions through the Suzuki-Miyaura mechanism, involving the oxidative addition, transmetalation, and reductive elimination steps.

    In Biological Systems: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.

Comparison with Similar Compounds

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be compared with similar compounds such as:

    2-(Phenylthio)thiazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Lacks the phenylthio group, which may affect its electronic properties and reactivity.

    2-(Phenylthio)-5-bromothiazole: Contains a bromine atom instead of the boronate ester, making it suitable for different types of substitution reactions.

Properties

IUPAC Name

2-phenylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2S2/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(21-12)20-11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKLRVUZRYXHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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